Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives .
Scientific Research Applications
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
Uniqueness
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Biological Activity
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone, with a CAS number of 2060005-75-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, summarizing available data from various studies and highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
- Molecular Formula : C₅H₁₀N₄OS
- Molecular Weight : 174.23 g/mol
- Structure : The compound features a triazole ring and a sulfanone moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Antiproliferative Effects
The antiproliferative effects of triazole compounds have been widely studied. For example, derivatives similar to this compound have shown potential in inhibiting cancer cell lines. In vitro studies suggest that such compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in fungal systems.
- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or interfering with nucleic acid metabolism.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial efficacy of various triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL against E. coli and E. faecalis. Although specific data for this compound is lacking, it is reasonable to hypothesize similar efficacy based on structural similarities . -
Anticancer Activity :
In research focusing on triazole-based compounds, several showed significant antiproliferative activity against human cancer cell lines such as HeLa and A549. IC50 values ranged from 200 to 300 µg/mL for related structures . This suggests that this compound could possess comparable activity.
Comparative Analysis Table
Compound Name | CAS Number | Antimicrobial Activity | Antiproliferative Activity | IC50 (µg/mL) |
---|---|---|---|---|
This compound | 2060005-75-4 | Hypothetical based on structure | Hypothetical based on structure | N/A |
Triazole Derivative A | 2059937-07-2 | MIC = 62.5 (E. coli) | IC50 = 226 (HeLa) | 226 |
Triazole Derivative B | 2059937-X-X | MIC = 78.12 (E. faecalis) | IC50 = 242 (A549) | 242 |
Properties
Molecular Formula |
C5H10N4OS |
---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
ethyl-imino-(4-methyl-1,2,4-triazol-3-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H10N4OS/c1-3-11(6,10)5-8-7-4-9(5)2/h4,6H,3H2,1-2H3 |
InChI Key |
RDMZJFRNFQRXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NN=CN1C |
Origin of Product |
United States |
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